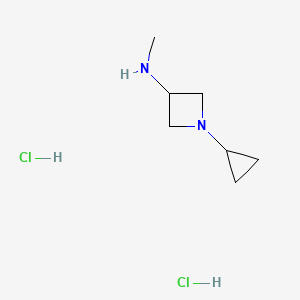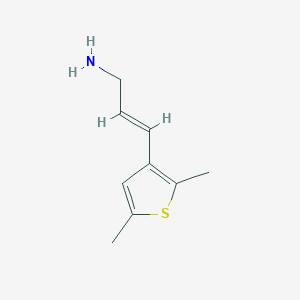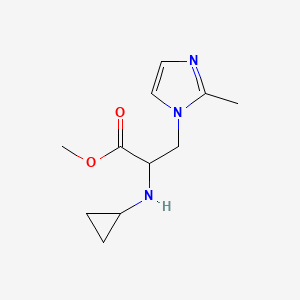![molecular formula C8H15N3S B13545786 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an ethylsulfanyl group attached to an ethyl chain, which is connected to the pyrazole ring, along with a methyl group at the 5-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with ethylsulfanyl ethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
科学的研究の応用
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The ethylsulfanyl group may enhance its binding affinity or specificity, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
1-[2-(methylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[2-(ethylsulfanyl)ethyl]-3-methyl-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position and the methyl group at the 3-position.
1-[2-(ethylsulfanyl)ethyl]-5-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group at the 5-position instead of a methyl group.
Uniqueness
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C8H15N3S |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
1-(2-ethylsulfanylethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-12-5-4-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
InChIキー |
WTPJOOVZNRLVJS-UHFFFAOYSA-N |
正規SMILES |
CCSCCN1C(=CC(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)









![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)
![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
